molecular formula C11H13NO B3146791 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone CAS No. 60821-63-8

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Cat. No.: B3146791
CAS No.: 60821-63-8
M. Wt: 175.23 g/mol
InChI Key: YYLSIIQLPZYTTJ-UHFFFAOYSA-N
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Description

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound features a methyl group attached to the nitrogen atom of the indole ring and an ethanone group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-methyl-2,3-dihydro-1H-indole.

    Acylation Reaction: The indole derivative undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for precise control of temperature, pressure, and reagent addition can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanoic acid.

    Reduction: Formation of 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    1-Methyl-2,3-dihydro-1H-indole: Lacks the ethanone group but shares the indole core structure.

    1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)methanol: Contains a hydroxyl group instead of an ethanone group.

    1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)acetic acid: Contains a carboxylic acid group instead of an ethanone group.

Uniqueness: 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone is unique due to the presence of the ethanone group at the 5-position of the indole ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-methyl-2,3-dihydroindol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLSIIQLPZYTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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